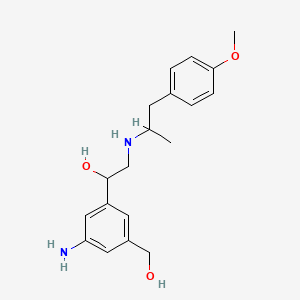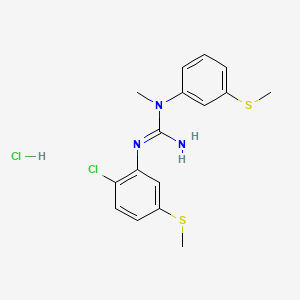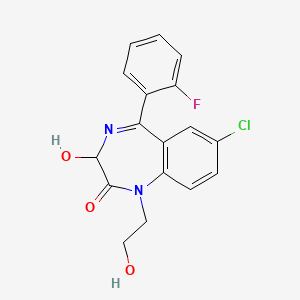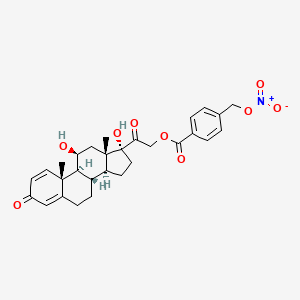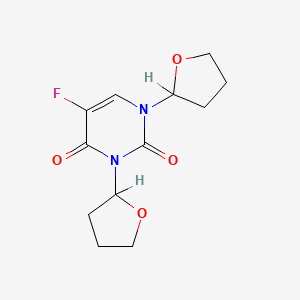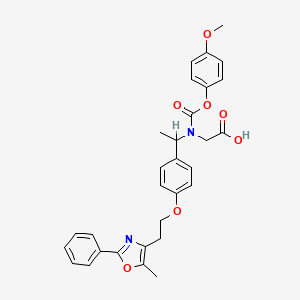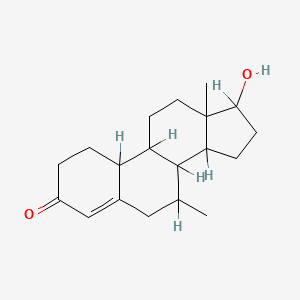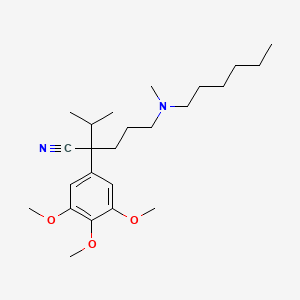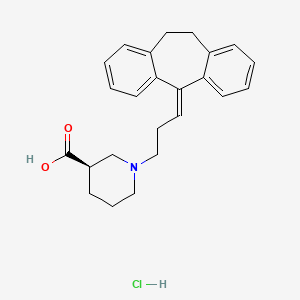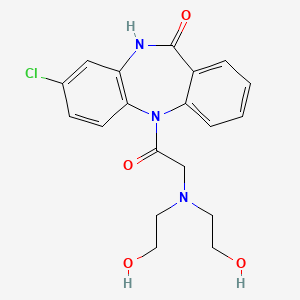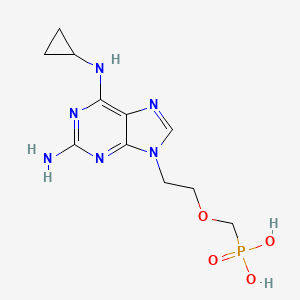
cPrPMEDAP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPrPMEDAP is a compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is a derivative of PrPMEDAP, which is a well-known ligand for G-quadruplex DNA. cPrPMEDAP has been synthesized using a modified synthetic route that involves the use of a copper catalyst, and it has been found to possess unique properties that make it a promising candidate for further research.
Applications De Recherche Scientifique
Role in Papillomavirus Treatment GS-9191, a prodrug of cPrPMEDAP, is being studied for its potential in treating papillomavirus-associated disorders, such as genital warts. The conversion of GS-9191 to cPrPMEDAP involves hydrolysis by the lysosomal carboxypeptidase cathepsin A (CatA) and other processes in the lysosomes. This study indicates the significant role cPrPMEDAP could play in the treatment of papillomavirus-related conditions (Birkuš et al., 2011).
Implications in Hematological Malignancies Research on GS-9219, which is related to cPrPMEDAP, highlights its efficacy against various hematological malignancies. The study reveals the crucial role of adenosine deaminase-like (ADAL) protein in the activation of GS-9219, which undergoes a metabolic process involving cPrPMEDAP. Mutations in the ADAL gene, affecting its enzymatic activity, can confer resistance to both GS-9219 and cPrPMEDAP, underscoring their potential in cancer treatment (Frey et al., 2013).
Propriétés
Numéro CAS |
182798-83-0 |
|---|---|
Nom du produit |
cPrPMEDAP |
Formule moléculaire |
C11H17N6O4P |
Poids moléculaire |
328.26 g/mol |
Nom IUPAC |
2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16) |
Clé InChI |
PDHWTDJKKJYOGD-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
SMILES canonique |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
Synonymes |
GS-8369; N6-Cyclopropyl-PMEDAP; P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)
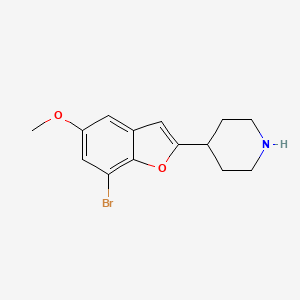
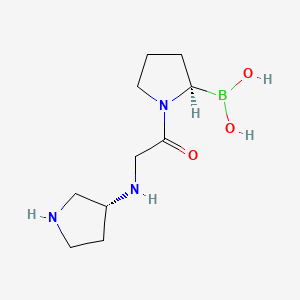
![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)
